molecular formula C19H40I2N2O2 B14691000 Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide CAS No. 33537-39-2

Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide

Cat. No.: B14691000
CAS No.: 33537-39-2
M. Wt: 582.3 g/mol
InChI Key: KWBBMJIZZYJJMD-UHFFFAOYSA-L
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Description

Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide is a complex organic compound with a unique structure. This compound belongs to the class of piperazinium salts and is characterized by the presence of a piperazine ring substituted with various functional groups. The diiodide form indicates the presence of two iodine atoms in the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl) and 1,4,4-trimethyl groups. This can be achieved using appropriate alkyl halides and base catalysts.

    Iodination: The final step involves the introduction of iodine atoms to form the diiodide salt. This can be done using iodine or iodine-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide has various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazinium salts: Other piperazinium salts with different substituents.

    Quaternary ammonium compounds: Compounds with similar structural features and functional groups.

Uniqueness

Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide is unique due to its specific combination of functional groups and the presence of iodine atoms. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

33537-39-2

Molecular Formula

C19H40I2N2O2

Molecular Weight

582.3 g/mol

IUPAC Name

3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl 2-ethyl-2-methylhexanoate;diiodide

InChI

InChI=1S/C19H40N2O2.2HI/c1-7-9-11-19(3,8-2)18(22)23-17-10-12-21(6)15-13-20(4,5)14-16-21;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

KWBBMJIZZYJJMD-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C)(CC)C(=O)OCCC[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-]

Origin of Product

United States

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